Diveratryl ether
Overview
Description
. It is a type of diaryl ether, characterized by the presence of two aromatic rings connected by an oxygen atom. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diveratryl ether can be synthesized through several methods, including:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: This method uses aryl halides in the presence of palladium catalytic systems.
Chan–Lam cross-couplings: This involves the reaction of phenols with arylboronic acids catalyzed by copper.
Williamson ether synthesis: This is a nucleophilic substitution reaction where an alkoxide ion reacts with a primary alkyl halide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using agents such as lithium aluminum hydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups on the aromatic rings direct the substitution to specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Diveratryl ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of diveratryl ether involves its interaction with various molecular targets. The methoxy groups on the aromatic rings can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Veratryl alcohol: Similar structure but with hydroxyl groups instead of methoxy groups.
Veratraldehyde: Contains an aldehyde group instead of an ether linkage.
Bis(3,4-dimethoxyphenyl)methane: Similar aromatic structure but with a methylene bridge instead of an ether linkage.
Uniqueness: Diveratryl ether is unique due to its ether linkage, which imparts distinct chemical properties such as increased stability and specific reactivity patterns compared to its analogs. This makes it particularly useful in applications requiring robust and stable compounds.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methoxymethyl]-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-15-7-5-13(9-17(15)21-3)11-23-12-14-6-8-16(20-2)18(10-14)22-4/h5-10H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBMMKWTQVUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301213 | |
Record name | Diveratryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23702-54-7 | |
Record name | 23702-54-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diveratryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIVERATRYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Diveratryl ether in the context of lignin research?
A1: this compound serves as a valuable model compound in lignin research []. Lignin, a complex polymer found in plant cell walls, is composed of various aromatic subunits linked by different bonds, with the β-O-4 linkage being one of the most prevalent. this compound, containing the β-O-4 linkage, mimics this crucial structural feature of lignin []. Therefore, studying reactions and properties of this compound provides insights into the chemical behavior of lignin itself. This is particularly useful for developing methods to break down lignin for biofuel production and other applications.
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